Pyrrolidine-3,4-diol

Descripción

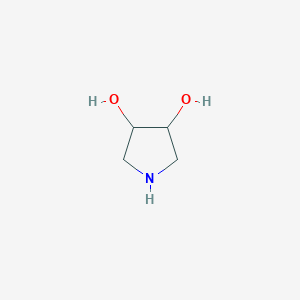

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrrolidine 3,4 Diol and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of pyrrolidine-3,4-diol is paramount for their application in medicinal chemistry, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Both chiral pool and de novo approaches offer distinct advantages and challenges in achieving the desired stereochemical outcome.

Chiral Pool Approaches

Chiral pool synthesis leverages the vast repository of enantiomerically pure compounds provided by nature to construct complex chiral molecules. This approach is often more efficient than de novo synthesis as it bypasses the need for developing and optimizing asymmetric reactions. A variety of natural products, including monosaccharides, amino acids, and tartaric acid, serve as versatile starting materials for the synthesis of this compound and its derivatives.

Monosaccharides are ideal starting materials for the synthesis of polyhydroxylated pyrrolidines due to their inherent chirality and abundance of functional groups. The synthesis of novel 3,4-dihydroxypyrrolidine derivatives has been successfully achieved starting from D-mannose, D-ribose, and L-fucose. nih.gov One common strategy involves the organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement. nih.gov Another key strategy is the conjugate addition of ammonia (B1221849) to conjugate aldonic esters. nih.gov

For instance, a stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives has been developed from D-mannose, D-ribose, and L-fucose. nih.gov These syntheses utilize two primary strategies: the addition of organometallic reagents to hemiacetalic sugars followed by a selective nucleophilic displacement, or the conjugate addition of ammonia to aldonic ester derivatives. nih.gov These methods have yielded compounds that show inhibitory activity towards various glycosidases. nih.gov

| Starting Material | Key Synthetic Strategy | Reference |

| D-Mannose | Organometallic addition to hemiacetal, selective nucleophilic displacement | nih.gov |

| D-Ribose | Conjugate addition of ammonia to conjugate aldonic esters | nih.gov |

| L-Fucose | Organometallic addition to hemiacetal, selective nucleophilic displacement | nih.gov |

Amino acids provide another valuable source of chirality for the synthesis of this compound derivatives. Their well-defined stereochemistry and the presence of both amino and carboxyl functional groups make them versatile building blocks. For example, new substituted this compound derivatives have been prepared from D-(-)- and L-(+)-phenylglycinol. rsc.org The configuration and substitution of the lateral side chain of these derivatives have been shown to influence their inhibitory activity against various glycosidases. rsc.org Specifically, a derivative with a (2R,3R,4S) configuration and a {[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl substituent was found to be a potent and selective inhibitor of jack bean α-mannosidase. rsc.org

Another approach involves the synthesis of (2R,3R,4S)-2-Hydroxymethylthis compound from N-protected (2S)-3,4-dehydroproline methyl esters, which can be derived from amino acids. mdpi.com This synthesis involves a stereoselective dihydroxylation using osmium tetraoxide to yield (2S,3R,4S)-3,4-dihydroxyprolines. mdpi.com Subsequent reduction of the methyl ester and deprotection affords the target this compound. mdpi.com

| Starting Material | Key Synthetic Strategy | Target Compound/Derivative | Reference |

| D/L-Phenylglycinol | Not specified in abstract | Substituted pyrrolidine-3,4-diols | rsc.org |

| N-protected (2S)-3,4-dehydroproline methyl esters | Stereoselective dihydroxylation, reduction, deprotection | (2R,3R,4S)-2-Hydroxymethylthis compound | mdpi.com |

Tartaric acid, a readily available and inexpensive chiral building block with C2 symmetry, is a popular starting material for the synthesis of a wide range of chiral compounds, including pyrrolidine (B122466) derivatives. nih.govrsc.org Its diol functionality can be readily converted into other functional groups, making it a versatile precursor for polyhydroxylated pyrrolidines. nih.gov For example, deacetylanisomycin, a polyhydroxylated pyrrolidine, has been synthesized stereoselectively from tartaric acid via reductive alkylation of a nitrile derivative and subsequent intramolecular cyclization. nih.gov

| Starting Material | Key Synthetic Strategy | Target Compound/Derivative | Reference |

| D-/L-Tartaric Acid | Reductive alkylation of a nitrile, intramolecular cyclization | Deacetylanisomycin and other polyhydroxylated pyrrolidines | nih.gov |

Glyceraldehyde, the simplest aldose, is a fundamental chiral precursor in organic synthesis. Its derivatives can be used to construct the pyrrolidine ring with control over the stereochemistry of the hydroxyl groups. For instance, the synthesis of a new chiral pyrrolidine has been achieved using 2,3-O-iso-propylidene-D-erythronolactol, a derivative of glyceraldehyde, as the starting material. rsc.org This highlights the utility of glyceraldehyde-derived building blocks in accessing chiral pyrrolidines.

| Starting Material | Key Synthetic Strategy | Reference |

| 2,3-O-iso-propylidene-D-erythronolactol | Not specified in abstract | A new chiral pyrrolidine |

De Novo Synthesis Methodologies

De novo synthesis of this compound and its derivatives involves the construction of the chiral pyrrolidine ring from achiral or simpler chiral precursors, without relying on the pre-existing stereocenters of complex natural products. These methods often employ asymmetric catalysis to introduce the desired chirality. A significant advantage of de novo approaches is the ability to access a wider range of stereoisomers and analogues that may not be readily available from the chiral pool.

One of the most powerful de novo methods for constructing chiral pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov This reaction allows for the stereocontrolled formation of the pyrrolidine ring with the simultaneous creation of multiple stereocenters. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov

Another de novo strategy involves the diastereoselective synthesis of pyrrolidines from readily available chiral N-allyl oxazolidines. nih.gov This method utilizes a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence to construct the pyrrolidine ring. nih.gov

Furthermore, tandem reactions provide an efficient route to functionalized pyrrolidines. For instance, a tandem ring-opening-cyclization reaction of cyclopropanes with imines, catalyzed by a scandium triflate, allows for the highly diastereoselective synthesis of multisubstituted pyrrolidines. mdpi.com

| Methodology | Key Features | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Stereocontrolled formation of the pyrrolidine ring; creation of multiple stereocenters. | nih.gov |

| Hydrozirconation-Cyclization of N-allyl oxazolidines | Diastereoselective synthesis from chiral precursors. | nih.gov |

| Tandem Ring-Opening-Cyclization of Cyclopropanes with Imines | Highly diastereoselective synthesis of multisubstituted pyrrolidines. | mdpi.com |

Metal-Catalyzed Cyclization Reactions (e.g., Gold(I)-Catalyzed)

Metal-catalyzed reactions, particularly those employing gold(I) complexes, offer efficient pathways to construct pyrrolidine rings. Homogeneous gold(I) catalysis is highly effective for activating alkynes and other carbon-carbon multiple bonds, facilitating the atom-economical construction of complex molecules. nih.gov While the linear coordination of gold(I) can present challenges for enantioselective processes, significant progress has been made in developing chiral gold(I) catalysts. nih.gov

One strategy involves the gold(I)-catalyzed reaction of alkynyl thioethers with isoxazoles. This method proceeds through a regioselective β-addition to create a formal (3 + 2) cycloaddition pathway, resulting in the formation of 3-sulfenylated pyrroles. nih.gov By using isoxazole-based nitrenoids with alkynyl thioethers under Au(I) catalysis, sulfenylated pyrroles and indoles can be synthesized as single regioisomers. nih.gov This demonstrates the utility of gold catalysis in controlling regioselectivity to access specific substitution patterns on the pyrrolidine precursor ring.

Another approach is the formal [3 + 2] cycloaddition of isocyanoacetates with electron-deficient alkenes, which can be significantly accelerated by metal complexes. nih.gov Gold catalysis has also been successfully applied in enantioselective reactions of azlactones, showcasing its versatility in constructing chiral pyrrolidine frameworks. nih.gov

Table 1: Examples of Gold(I)-Catalyzed Reactions for Pyrrolidine Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| [IPrAu(CH3CN)]SbF6 | Alkynyl thioethers, Isoxazoles | 3-Sulfenylated Pyrroles | High regioselectivity via β-addition. nih.gov |

| Gold(I) Complexes | Isocyanoacetates, Alkenes | 1-Pyrrolines | Formal [3 + 2] cycloaddition. nih.gov |

| Chiral Gold(I) Catalysts | Arylalkynes, Alkenes | Pyrrolidine-fused systems | Intramolecular [4+2] cycloaddition. nih.gov |

Organometallic Additions to Hemiacetals

A stereoselective synthesis of 3,4-dihydroxypyrrolidine derivatives can be achieved starting from carbohydrate precursors. One of the key strategies involves the addition of organometallic reagents to hemiacetalic sugars. This approach leverages the inherent chirality of sugars to build the chiral pyrrolidine core. researchgate.netresearchgate.net

The process typically begins with a protected sugar, such as D-mannose, D-ribose, or L-fucose. An organometallic reagent, like a Grignard reagent (e.g., MeMgCl), is added to the hemiacetal. This step is followed by a series of transformations, including mesylation and intramolecular nucleophilic displacement, to form the pyrrolidine ring. The diol functionality is often protected as an isopropylidene group during the synthesis and deprotected in the final steps. researchgate.net This methodology allows for the creation of configurational diversity in the final iminosugar products. researchgate.net

Table 2: Synthesis of this compound Derivatives via Organometallic Addition

| Starting Material | Key Reagents | Key Intermediate Step | Final Product Type |

|---|

Nucleophilic Displacements and Conjugate Additions

Nucleophilic displacement and conjugate addition reactions are fundamental strategies for constructing the pyrrolidine ring, particularly for derivatives of this compound. These methods often involve the intramolecular cyclization of a linear precursor containing both a nucleophilic amine (or its precursor) and a suitable electrophilic site.

One effective strategy starts from aldonic esters derived from sugars. A conjugate addition of ammonia or an amine to an α,β-unsaturated aldonic ester derivative can be a key step in forming the pyrrolidine ring. researchgate.netresearchgate.net This approach capitalizes on the Michael addition reaction to establish the carbon-nitrogen bond necessary for the heterocyclic core. nih.gov

Alternatively, intramolecular SN2 reactions are widely used. For instance, a linear amino alcohol can be synthesized and subsequently functionalized to introduce a good leaving group (e.g., a mesylate) at one terminus. The amino group then acts as an intramolecular nucleophile, displacing the leaving group to forge the pyrrolidine ring. researchgate.net This method is particularly useful for controlling stereochemistry, as the displacement reaction typically proceeds with inversion of configuration at the electrophilic carbon.

For example, starting from a D-ribose derivative, treatment with a Grignard reagent followed by mesylation creates a dimesylate intermediate. Subsequent treatment with an azide (B81097) source (like TMSN₃) leads to a chemoselective SN2 displacement of one mesyloxy group. The resulting azide is then reduced to an amine, which undergoes intramolecular cyclization to furnish the pyrrolidine ring. researchgate.net

One-Pot Reductive Cyclization Protocols

One-pot reductive cyclization methods offer an efficient and atom-economical route to highly substituted pyrrolidines. These protocols combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

A notable example involves the Michael addition of nitroalkanes to chalcones. The resulting adducts can be reduced in situ using reagents like zinc powder in the presence of an acid (e.g., Zn/HCl). This reduction converts the nitro group into an amine, which then undergoes spontaneous intramolecular cyclization with the ketone moiety to afford substituted Δ¹-pyrrolines in high yields. organic-chemistry.org This process is often conducted in aqueous media, enhancing its environmental friendliness. organic-chemistry.org

Another powerful one-pot strategy is the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. Using a catalyst such as Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane (B1218182) reductant (e.g., tetramethyldisiloxane, TMDS), a wide range of stabilized and unstabilized azomethine ylides can be formed under mild conditions. nih.govacs.org These ylides readily undergo subsequent [3+2] dipolar cycloaddition reactions with various dipolarophiles (like electron-deficient alkenes) in the same pot to provide structurally complex and highly functionalized pyrrolidines. nih.govacs.orgunife.it

Table 3: One-Pot Reductive Cyclization Strategies

| Method | Reactants | Reagents/Catalyst | Product |

|---|

Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and versatile methods for the stereocontrolled synthesis of enantiomerically enriched pyrrolidines. rsc.org This reaction allows for the construction of the pyrrolidine core with up to four new contiguous stereogenic centers in a single step. researchgate.net

The reaction involves the generation of an azomethine ylide, a nitrogen-based 1,3-dipole, which then reacts with a dipolarophile (typically an electron-deficient alkene). The stereochemical outcome can be controlled by using chiral catalysts, chiral auxiliaries on the dipolarophile, or enantiomerically pure ylides. diva-portal.org Transition-metal catalysis, particularly with copper(I) complexes, has proven highly effective. For instance, the use of a Cu(I)-Fesulphos catalyst system enables highly enantioselective and endo-selective cycloadditions with low catalyst loadings and short reaction times. thieme-connect.de

This methodology has a broad substrate scope, accommodating various substitution patterns on both the azomethine ylide and the alkene, leading to a diverse array of optically active pyrrolidines. thieme-connect.denih.gov Although highly activated olefins are common dipolarophiles, recent advancements have expanded the scope to include less reactive alkenes, which was previously a significant challenge. nih.gov

Table 4: Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

| Catalyst System | Ylide Precursor | Dipolarophile | Key Outcome |

|---|---|---|---|

| Cu(I)-Fesulphos | Imines of α-amino esters | Activated Alkenes (e.g., maleimides, acrylates) | High yields (50–92%) and enantioselectivity (69–99% ee). thieme-connect.de |

| Cu(I) with chiral ligands | Imines of α-amino esters | gem-Difluorostyrenes | Synthesis of novel chiral 3,3-difluoropyrrolidines with high yield and stereoselectivity (>20:1 dr, 97% ee). nih.gov |

Cascade Reactions for Fused Pyrrolidine Scaffolds

Cascade reactions, also known as tandem or domino reactions, provide a highly efficient means of constructing complex molecular architectures, such as fused pyrrolidine scaffolds, in a single synthetic operation. These processes involve two or more bond-forming events that occur sequentially without the addition of new reagents or catalysts.

One elegant example is the synthesis of complex tetracyclic fused scaffolds through the (3 + 2) cycloaddition of azomethine ylides. In this catalyst-free thermal process, an appropriately substituted indole-2-carbaldehyde reacts with an amino acid (like sarcosine) to generate an azomethine ylide in situ. This ylide then undergoes an intramolecular cycloaddition with a tethered alkene, creating a pyrrolidine ring fused to a seven-membered ring (azepino- or cycloheptaindole). This method produces highly complex tetracyclic systems with excellent diastereoselectivity in a single step. nih.gov

Another approach involves a one-pot sequence combining an aza-Piancatelli rearrangement with a Conia-ene type reaction under Lewis acid catalysis. This protocol enables the synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds. The reaction is promoted by a combination of B(C₆F₅)₃ and Cu(OTf)₂, yielding a wide range of functionalized fused systems with good yields and diastereoselectivity. rsc.org These cascade strategies are valuable for rapidly building molecular complexity from relatively simple starting materials.

Intramolecular Amination Reactions

Intramolecular amination reactions are a direct and effective method for the synthesis of pyrrolidines. These reactions involve the formation of a carbon-nitrogen bond to close the five-membered ring. A variety of catalytic systems have been developed to facilitate this transformation, including those based on copper, rhodium, and iron, as well as transition-metal-free approaches.

Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines. This method tolerates various functional groups and demonstrates excellent regio- and chemoselectivity. organic-chemistry.org Similarly, rhodium catalysts can be used to convert O-benzoylhydroxylamines, as alkyl nitrene precursors, into various pyrrolidines in very good yields. organic-chemistry.org

A transition-metal-free approach utilizes molecular iodine (I₂) as the sole oxidant for the direct amination of δ-sp³ C-H bonds. This operationally simple method provides facile access to pyrrolidines and related heterocycles from readily available substrates. organic-chemistry.org Another strategy involves the cyclization of acyclic amino alcohols. For instance, the key step in an enantioselective synthesis of Anisomycin involves the cyclization of an alcohol using NaH in DMF at room temperature, which forms the Boc-protected pyrrolidine precursor. nih.gov These methods highlight the diverse tactics available for forging the critical C-N bond in pyrrolidine synthesis.

Functionalization and Derivatization Strategies

The versatility of the this compound core allows for extensive chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. Strategies range from the introduction of simple side chains to the construction of complex multivalent architectures.

The addition of side chains to the pyrrolidine ring is a common strategy to improve the inhibitory activity and selectivity of these iminosugar analogues. Research has shown that incorporating aromatic moieties into the pyrrolidine framework can significantly enhance the potency and selectivity towards specific glycosidases. researchgate.net For instance, derivatives of (2R,3R,4S)-2-(aminomethyl)this compound featuring a biphenylmethyl or a 2,3-dihydro-1H-inden-1-yl group on the amino nitrogen have been identified as potent inhibitors of α-mannosidases. researchgate.net Similarly, other derivatives bearing hydroxymethyl and trifluoromethylbiphenyl groups have demonstrated notable antiproliferative effects in pancreatic cancer cell lines. researchgate.net

The synthesis of these derivatives often starts from readily available chiral precursors like D-mannose, D-ribose, or L-fucose to establish the desired stereochemistry of the pyrrolidine core. researchgate.net Synthetic strategies may involve organometallic addition to hemiacetalic sugars or conjugate addition of ammonia to aldonic esters as key steps. researchgate.net

Table 1: Examples of Lateral Side Chains on this compound Derivatives and Their Reported Effects This table is generated based on the textual data for illustrative purposes.

| Side Chain Moiety | Reported Biological Effect | Reference Compound Type |

|---|---|---|

| Aromatic Moieties (general) | Improved activity and selectivity towards glycosidases. researchgate.net | This compound derivatives |

| ([1,1′-biphenyl]-4-ylmethyl)amino]methyl | Potent inhibitor of α-mannosidase. researchgate.net | (2R,3R,4S)-2-(aminomethyl)this compound derivative |

| (1R)-2,3-dihydro-1H-inden-1-ylamino]methyl | Potent inhibitor of α-mannosidase. researchgate.net | (2R,3R,4S)-2-(aminomethyl)this compound derivative |

| Hydroxymethyl and Trifluoromethylbiphenyl Groups | Antiproliferative effect in pancreatic cancer cell lines. researchgate.net | (2R and 2S,3R,4S)-pyrrolidine-3,4-diol derivatives |

A significant challenge in drug development is achieving adequate bioavailability, which can be influenced by the lipophilicity of a compound. nih.gov For iminosugar derivatives like this compound, which are typically highly polar, increasing lipophilicity can enhance their ability to cross cell membranes and improve their pharmacokinetic profile. researchgate.netnih.gov

The introduction of lipophilic substituents has been shown to have a significant impact on the biological activities of these compounds. nih.gov One approach involves the O-alkylation of hydroxyl groups on the pyrrolidine ring or its side chains. nih.govresearchgate.net For example, the synthesis of new pyrrolidine lipophilic derivatives O-alkylated at the C-6 position (of a hydroxymethyl side chain) has been reported. nih.gov Further derivatization of hydroxyl groups with lipophilic entities, such as a 4-bromobenzoyl group, improved the growth inhibitory properties of pyrrolidine derivatives against human tumor cells, suggesting that functionalized pyrrolidines can be tailored to inhibit tumor cell growth. researchgate.net The strategic introduction of these lipophilic groups is a key method for modulating the bioavailability and therapeutic potential of this compound derivatives. researchgate.netnih.gov

Multivalency, the simultaneous presentation of multiple copies of a ligand, is a powerful strategy for enhancing the binding affinity and inhibitory potency of enzyme inhibitors. nih.govnih.gov In recent years, this approach has been widely applied to the design of glycosidase inhibitors, leading to the synthesis of complex architectures bearing multiple pyrrolidine iminosugar motifs. nih.govdoaj.org These multivalent structures can range from simple divalent clusters to elaborate architectures with up to twelve pyrrolidine units. nih.gov

Several synthetic approaches have been developed for the preparation of multivalent pyrrolidine clusters. nih.gov A common method involves using a central scaffold molecule with multiple attachment points (alkyne groups) and linking it to pyrrolidine units functionalized with a complementary group (azide). nih.gov This is often achieved via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov Another strategy relies on classical amide coupling reactions, where a core molecule with multiple amine groups is coupled with an O- and N-protected pyrrolidine carboxylic acid derivative. mdpi.com Metal-free synthesis routes have also been reported, utilizing a 1,3-dipolar cycloaddition with a nitrone as a key step. mdpi.com The resulting multivalent compounds often exhibit a marked increase in enzyme inhibition compared to their monovalent counterparts, an effect attributed to enhanced binding avidity and the potential to chelate or cross-link enzyme subunits. nih.govnih.gov

Table 2: Synthetic Strategies for Multivalent Pyrrolidine Iminosugars This table is generated based on the textual data for illustrative purposes.

| Synthetic Strategy | Key Reaction | Scaffold/Linker Examples | Reference |

|---|---|---|---|

| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne scaffolds with pyrrolidine-azides. nih.gov | nih.gov |

| Amide Coupling | PyBOP as coupling agent, DIPEA as base. | Benzylamine core with protected pyrrolidine carboxylic acid. mdpi.com | mdpi.com |

| Metal-Free Cycloaddition | 1,3-dipole cycloaddition with a nitrone. | Relies on iminosugar pyrrolidine DAB. mdpi.com | mdpi.com |

The incorporation of additional heterocyclic rings can introduce new structural features and potential binding interactions, further modifying the biological profile of this compound derivatives. The 1,2,3-triazole ring is a particularly attractive moiety as it is a stable, aromatic linker that can engage in hydrogen bonding and dipole interactions with biological targets. nih.govresearchgate.net

The most efficient and widely used method for introducing a triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". nih.govnih.govorganic-chemistry.org This reaction is highly reliable, selective, and biocompatible, proceeding under mild, often aqueous, conditions to link an azide-functionalized molecule with a terminal alkyne. nih.govorganic-chemistry.org In the context of this compound, this strategy involves preparing a pyrrolidine-azide derivative and reacting it with a molecule containing one or more alkyne groups. nih.gov This approach has been successfully used to create a chemical library of multimeric pyrrolidine-based iminosugars by incorporating epimeric pyrrolidine-azides into various alkyne scaffolds. nih.gov The resulting triazole-linked multimers have been evaluated as inhibitors of important therapeutic enzymes, demonstrating the utility of this strategy in generating structurally diverse and biologically active compounds. nih.gov

Elucidation of Stereochemical Control in Reaction Pathways

The biological activity of this compound derivatives is critically dependent on their stereochemistry—the precise three-dimensional arrangement of their atoms. nih.gov Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance. nih.gov

Several strategies are employed to achieve stereocontrol in the synthesis of these compounds. One common approach is to start with a chiral precursor, such as a natural sugar like D-mannose or L-fucose, where the stereocenters are already defined. researchgate.net These existing chiral centers can direct the stereochemistry of subsequent reactions.

Asymmetric synthesis methods are also pivotal. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for the enantioselective synthesis of the pyrrolidine ring, allowing access to various stereochemical patterns. nih.govrsc.org This reaction involves a 1,3-dipole (the azomethine ylide) reacting with a dipolarophile (an alkene) to form the five-membered ring, with chirality being induced by a chiral catalyst. nih.gov

Furthermore, the stereochemical course of a reaction can be influenced by the reagents and reaction conditions. For example, in the synthesis of certain pyrrolidines, the reduction of an intermediate imine was achieved in a stereoselective manner. researchgate.net The inherent conformational preferences of the pyrrolidine ring, which can be influenced by substituents like fluorine, also play a role in determining the stereochemical stability of the final product. beilstein-journals.org Understanding these factors allows for the rational design of synthetic pathways that yield the desired stereoisomer with high purity. researchgate.netrsc.org

Biological Activities and Mechanistic Investigations of Pyrrolidine 3,4 Diol Derivatives

Enzyme Inhibition Studies

The inhibitory potential of pyrrolidine-3,4-diol derivatives has been extensively evaluated against a panel of glycosidases. These studies are crucial for understanding the structure-activity relationships (SAR) that govern their biological function and for the development of more potent and selective inhibitors.

This compound derivatives have demonstrated a broad spectrum of activity as glycosidase inhibitors, with their efficacy being highly dependent on the stereochemistry of the pyrrolidine (B122466) ring and the nature of the substituents.

The inhibition of α-mannosidases is a significant area of investigation due to their role in glycoprotein (B1211001) processing and cancer. Derivatives of this compound have emerged as potent inhibitors of these enzymes.

Detailed Research Findings:

Research has indicated that the stereochemistry of the pyrrolidine ring is a critical determinant for inhibitory activity against α-mannosidases. Specifically, derivatives with a (2R,3R,4S) configuration have been identified as good inhibitors. nih.gov The presence of a 2-(benzylamino)methyl substituent on the pyrrolidine ring has also been shown to be advantageous for potent inhibition. nih.gov

One of the most potent inhibitors identified is (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound, which has demonstrated selective and potent inhibition of α-mannosidase from Jack bean with a Ki value of 135 nM. nih.gov In contrast, stereoisomers with a (2S,3R,4S) configuration are less potent competitive inhibitors of α-mannosidases. nih.gov For instance, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound exhibited mixed inhibition against Jack bean α-mannosidase with a Ki of 102 µM. nih.gov

While much of the research has been conducted on non-human enzymes like Jack bean α-mannosidase, the findings provide a strong foundation for the design of inhibitors targeting human α-mannosidases I and II. Further studies are needed to determine the specific inhibitory activities against these human enzymes.

Inhibitory Activity of this compound Derivatives against Jack Bean α-Mannosidase

| Compound | Configuration | Substituent at C-2 | Ki (nM) | Type of Inhibition |

| (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound | (2R,3R,4S) | {[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl | 135 | Not Specified |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | (2S,3R,4S) | 2-[(4-phenyl)phenylamino]ethyl | 102,000 | Mixed |

α-Glucosidase inhibitors are of significant therapeutic interest, particularly for the management of type 2 diabetes. This compound derivatives have been investigated as potential inhibitors of this class of enzymes.

Detailed Research Findings:

A series of pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. The results highlight the influence of substituents on the pyrrolidine scaffold. For example, a 4-methoxy analogue demonstrated noteworthy inhibitory activity. The nature of amide substituents has also been shown to play a role, with saturated aliphatic amides being more potent than their olefinic counterparts.

| Compound | IC50 (µg/mL) |

|---|---|

| 4-methoxy analogue (3g) | 18.04 |

| Compound 3f | 27.51 |

| Compound 3e | 28.55 |

| Compound 3d | 29.38 |

| Compound 3a | 47.19 |

| Deprotected derivative 4a | 55.01 |

| Compound 3c | 72.73 |

β-Glucosidases are involved in various biological processes, and their inhibitors have potential applications in areas such as the treatment of Gaucher's disease.

Detailed Research Findings:

Certain diamine derivatives of this compound have been found to be effective inhibitors of β-glucosidase from almonds. Specifically, compounds with a (2R,3S,4R) configuration, such as (2R,3S,4R)-2-[2-(phenylamino)ethyl]this compound and (2R,3S,4R)-2-[2-(benzylamino)ethyl]this compound, act as competitive inhibitors with Ki values in the micromolar range. nih.gov

Inhibitory Activity of this compound Derivatives against Almond β-Glucosidase

| Compound | Configuration | Substituent at C-2 | Ki (µM) | Type of Inhibition |

| ent-12a | (2R,3S,4R) | 2-(phenylamino)ethyl | 13-40 | Competitive |

| ent-12b | (2R,3S,4R) | 2-(benzylamino)ethyl | 13-40 | Competitive |

α-L-Fucosidases play a role in various physiological and pathological processes, including inflammation and cancer metastasis, making them an attractive target for inhibitor development.

Detailed Research Findings:

The inhibitory activity of this compound derivatives against α-L-fucosidases is highly dependent on their stereochemistry and the presence of specific substituents. Research has shown that derivatives that share the absolute configuration at C(2,3,4,5) of L-fucopyranosides and incorporate aromatic moieties are potent and selective inhibitors, with some exhibiting Ki values in the nanomolar range. researchgate.netnih.gov

For example, two pyrrolidine derivatives, 18a and 20b, which mimic the stereochemistry of L-fucopyranosides, are potent inhibitors of α-L-fucosidase from bovine kidney, with Ki values of 80 nM and 40 nM, respectively. researchgate.net Another derivative, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound, showed competitive inhibition of α-L-fucosidase from bovine epididymis with a Ki of 6.5 µM. nih.gov

Inhibitory Activity of this compound Derivatives against α-L-Fucosidases

| Compound | Enzyme Source | Ki | Type of Inhibition |

| 18a | Bovine Kidney | 80 nM | Not Specified |

| 20b | Bovine Kidney | 40 nM | Not Specified |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | Bovine Epididymis | 6.5 µM | Competitive |

Lysosomal glycosidases are essential for the breakdown of complex molecules within the lysosome. Deficiencies in these enzymes lead to lysosomal storage disorders. Therefore, inhibitors of these enzymes are valuable as research tools and potential therapeutic agents.

Detailed Research Findings:

The inhibitory activity of this compound derivatives has been explored against several lysosomal glycosidases. One study found that (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound is a mixed inhibitor of α-galactosidase from bovine liver, with a Ki of 5 µM. nih.gov

Information regarding the inhibition of β-glucocerebrosidase by simple this compound derivatives is less prevalent in the reviewed literature, indicating an area for future investigation. The development of selective inhibitors for this enzyme is of particular interest for the study and potential treatment of Gaucher's disease.

Inhibitory Activity of a this compound Derivative against Bovine Liver α-Galactosidase

| Compound | Ki (µM) | Type of Inhibition |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound | 5 | Mixed |

Glycosidase Inhibition

Inhibition of Xylose Isomerase and Alpha-GalNAc-ase

While extensive research has been conducted on the inhibition of various glycosidases by this compound derivatives, specific data on their interaction with xylose isomerase is limited in the available scientific literature. However, significant inhibitory activities have been observed against other related enzymes, demonstrating the potential of this structural scaffold.

Notably, multivalent dendrimers decorated with a 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) motif, a class of pyrrolidine iminosugars, have shown a relevant multivalent effect toward the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS), which is implicated in a rare metabolic disorder nih.govresearchgate.net. Furthermore, studies on multimeric pyrrolidine-based iminosugars have demonstrated potent inhibition of human α-galactosidase A (α-Gal A) researchgate.netnih.gov. In one study, a nonavalent compound incorporating a pyrrolidine derivative exhibited an inhibitory concentration (IC₅₀) of 0.20 µM, representing a 375-fold increase in potency compared to its monovalent counterpart researchgate.netnih.gov. This highlights the significant potential of these derivatives as inhibitors of enzymes involved in glycoconjugate metabolism.

Structure-Activity Relationship (SAR) Analysis in Enzyme Inhibition

The inhibitory potency and selectivity of this compound derivatives are profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) analyses have been crucial in elucidating the key molecular features required for effective enzyme inhibition.

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity researchgate.net. The spatial arrangement of the hydroxyl groups and any side chains dictates how the molecule fits into the active site of a target enzyme. The non-planar, puckered conformation of the five-membered ring allows it to adopt specific three-dimensional shapes that can be controlled by the choice of substituents nih.gov. This "pseudorotation" allows for efficient exploration of the pharmacophore space researchgate.net.

Different stereoisomers often exhibit vastly different biological profiles due to their distinct binding modes to enantioselective proteins researchgate.net. For instance, the orientation of substituents can lead to specific conformations, such as a "U-shape" in cis-3,4-diphenylpyrrolidine scaffolds, which has been found to be beneficial for certain receptor interactions nih.gov. Inductive and stereoelectronic factors from substituents influence the puckering of the ring, which in turn affects pharmacological efficacy nih.gov.

The nature and position of side chains attached to the this compound core are pivotal in defining the inhibitor's potency and selectivity. Research has shown that the incorporation of aromatic moieties into the pyrrolidine framework can significantly enhance both the activity and selectivity towards glycosidases researchgate.netnih.gov.

A powerful strategy for enhancing the inhibitory potency of this compound derivatives is the application of multivalency. This approach involves linking multiple iminosugar units onto a central scaffold, creating multimeric structures that can interact with an enzyme at multiple sites simultaneously nih.gov. These glycomimetic clusters often lead to a marked increase in enzyme inhibition compared to their monovalent analogs researchgate.net.

The multivalent effect is influenced by several factors, including the valency (number of inhibitor units), the nature of the linker connecting the units, and the conformation of the scaffold nih.gov. This strategy has yielded inhibitors with dramatic gains in potency. For example, a nonavalent pyrrolidine iminosugar was found to be a 375-fold more potent inhibitor of human α-galactosidase A than the corresponding monovalent version nih.gov. This significant enhancement is attributed to a combination of increased local concentration of the inhibitor at the enzyme surface and the potential for chelate-like binding to multiple sites on the enzyme.

| Compound Type | Valency | Inhibitory Concentration (IC₅₀) | Potency Increase (Fold) | Reference |

|---|---|---|---|---|

| Monovalent Pyrrolidine | 1 | 75 µM | - | nih.gov |

| Nonavalent Pyrrolidine | 9 | 0.20 µM | 375 | nih.gov |

Mechanistic Insights into Enzyme-Inhibitor Interactions

Understanding the mechanism by which this compound derivatives inhibit enzymes is crucial for the rational design of more effective therapeutic agents. Their efficacy largely stems from their ability to mimic the natural substrates of glycosidase enzymes.

Pyrrolidine-3,4-diols belong to a class of compounds known as iminosugars, where the endocyclic oxygen of a sugar is replaced by a nitrogen atom nih.gov. This substitution allows them to act as glycomimetics, mimicking the structure of natural carbohydrate substrates researchgate.net. The protonated nitrogen at physiological pH can mimic the charge of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds nih.govrsc.orgresearchgate.net.

Glycosidase inhibitors are often categorized as either ground-state or transition-state mimetics nih.gov. While six-membered ring iminosugars often mimic the chair conformation of the ground-state substrate, five-membered systems like this compound are thought to act as transition-state mimics nih.gov. During glycoside hydrolysis, the substrate is distorted into a conformation with significant sp² character at the anomeric carbon, resembling a half-chair or boat-like structure researchgate.net. The five-membered pyrrolidine ring is conformationally better suited to mimic this distorted, high-energy transition state than a stable six-membered ring nih.gov. By binding with extraordinary affinity to the enzyme's active site, these transition-state analogues effectively block the catalytic process, leading to potent and specific enzyme inhibition nih.govnih.gov.

Characterization of Competitive Inhibition Mechanisms

This compound derivatives have been identified as effective competitive inhibitors of various glycosidases. The mechanism of inhibition often relates to the structural similarity of the pyrrolidine ring to the pyranose form of monosaccharides, allowing these compounds to bind to the enzyme's active site.

Several studies have detailed the competitive inhibition of specific enzymes by these derivatives. For instance, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]this compound has been shown to competitively inhibit α-L-fucosidase from bovine epididymis with a Ki value of 6.5 µM. nih.gov Similarly, diamines like (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]this compound act as competitive inhibitors of β-glucosidase from almonds, with Ki values ranging from 13-40 µM. nih.gov The stereochemistry of the pyrrolidine ring is crucial for potent inhibition; for example, effective inhibitors of α-mannosidases typically require the (2R,3R,4S) configuration. nih.govresearchgate.net

The incorporation of aromatic moieties into the pyrrolidine structure can significantly enhance inhibitory potency and selectivity. nih.govresearchgate.net Derivatives that share the absolute configuration at C(2,3,4,5) of L-fucopyranosides and contain aromatic groups are potent and selective competitive inhibitors of α-L-fucosidases, with inhibition constants in the nanomolar range. nih.govresearchgate.netrsc.org For example, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)this compound is a potent and selective competitive inhibitor of jack bean α-mannosidase with a Ki of 135 nM. researchgate.netresearchgate.net

Antiproliferative and Anticancer Activities

This compound derivatives have demonstrated significant potential as antiproliferative and anticancer agents, exhibiting efficacy against a variety of human malignant cell lines.

Efficacy against Human Malignant Cell Lines (e.g., Glioblastoma, Melanoma, Pancreatic Ductal Adenocarcinoma)

Glioblastoma: Certain functionalized pyrrolidines have shown the ability to inhibit the growth of human glioblastoma cells. researchgate.net For instance, the 4-bromobenzoyl derivative of a substituted this compound demonstrated high efficacy against human glioblastoma cells. researchgate.net Another study identified N-[(2R)-2-({[(2R,3R,4S)-3,4-dihydroxypyrrolidin2-yl]methyl} amino)-2-phenylethyl]-3-bromobenzamide as the most potent inhibitor of human glioblastoma cell growth among a series of newly synthesized derivatives. researchgate.net

Melanoma: Pyrrolidine derivatives have also been found to be effective against melanoma cell lines. The aforementioned 4-bromobenzoyl derivative showed significant growth inhibitory properties for human melanoma cells. researchgate.net Furthermore, novel pyrrolidine diketopiperazines have been identified that selectively inhibit melanoma cells. nih.gov Specifically, compounds 2155-14 and 2155-18 exhibited dose-dependent inhibition of viability in SKMEL-28, M14, and B16/F10 melanoma cell lines. nih.gov

Pancreatic Ductal Adenocarcinoma (PDAC): Amphiphilic this compound derivatives have shown promise in inducing cell death in a wide variety of pancreatic cancer cell lines. nih.gov One particular compound, ((2R,3R,4S)-2-{(9Z)-hexadec-9-en-1-yloxy]methyl}this compound), induced a potent apoptotic response in pancreatic ductal adenocarcinoma cells. nih.gov Other novel pyrrolidine 3,4-diol derivatives bearing hydroxymethyl and trifluoromethylbiphenyl groups have also demonstrated significant antiproliferative effects in two pancreatic cancer cell lines. researchgate.netepfl.ch

Strategies for Enhancing Anticancer Potency (e.g., Amphiphilic Derivatization)

A key strategy to enhance the anticancer potency of this compound derivatives is through amphiphilic derivatization. This involves coupling the polar pyrrolidine headgroup to a lipophilic hydrocarbon chain. nih.gov This modification is believed to increase the bioavailability of the compounds. researchgate.netresearchgate.net

Structure-activity relationship studies have highlighted the importance of the diol polar group and the aliphatic side chain in promoting apoptosis in pancreatic cancer cells. nih.gov The number of hydroxyl groups on the pyrrolidine moiety also plays a critical role; compounds with two hydroxyl groups tend to be more selective for tumor cells over normal cells. nih.gov Further derivatization of the hydroxyl group with lipophilic groups, such as a 4-bromobenzoyl group, has been shown to improve the growth inhibitory properties of these compounds against human glioblastoma and melanoma cells. researchgate.net

Selective Cytotoxicity Towards Aberrant Cells

A desirable characteristic of potential anticancer agents is their ability to selectively target cancer cells while sparing normal, healthy cells. Several this compound derivatives have demonstrated such selective cytotoxicity.

For example, pyrrolidine compounds with two hydroxyl groups were found to be somewhat less cytotoxic to normal non-tumor cells compared to their potent activity against a wide variety of pancreatic cancer cell lines. nih.gov In contrast, derivatives with one or no hydroxyl groups, while potent, lacked this selectivity. nih.gov

Furthermore, a 4-bromobenzoyl derivative of a substituted this compound was found to be highly effective against human tumor cells, while primary human fibroblasts were less sensitive to the compound. researchgate.net This suggests that functionalized pyrrolidines have the potential to selectively inhibit the growth of tumor cells. researchgate.net Additionally, certain diarylurea and diarylamide derivatives of a 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated higher selectivity towards A375P melanoma cells compared with NIH3T3 fibroblasts. nih.gov

Investigation of Apoptotic Pathway Induction

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. One such derivative, (2S,3S,4R)-2-tridecylthis compound hydrochloride, has been shown to induce both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells. nih.govresearchgate.netmdpi.com

The induction of apoptosis by this compound is associated with several key cellular events:

Externalization of phosphatidylserine: A marker of early apoptosis. nih.govresearchgate.net

Reduced mitochondrial membrane potential (MMP): Indicative of the intrinsic apoptotic pathway. nih.govresearchgate.net

Activation of caspases: Including caspase-3/7 and caspase-8. nih.govresearchgate.net

Cleavage of PARP: A substrate for activated caspases. nih.govresearchgate.net

Overexpression of TNF-α and FasL: Key signaling molecules in the extrinsic apoptotic pathway. nih.govresearchgate.net

Dysregulation of Bcl-2 family proteins: Critical regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net

Another amphiphilic pyrrolidine derivative, ((2R,3R,4S)-2-{(9Z)-hexadec-9-en-1-yloxy]methyl}this compound), also induces a potent apoptotic response in pancreatic ductal adenocarcinoma cells, which can be inhibited by Bcl-XL overexpression and caspase inhibition. nih.gov

Antimicrobial and Antiviral Potential

The pyrrolidine scaffold is a component of various compounds with known antimicrobial and antiviral activities. nih.govnih.gov

Antimicrobial Activity: Pyrrolidine derivatives have been investigated for their potential as antibacterial agents. nih.gov For example, some thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com One such derivative, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Another study on two pyrrolidine-2,5-dione derivatives showed moderate antimicrobial activities against selected bacterial and fungal species. scispace.com

Antiviral Potential: The pyrrolidine ring is present in several antiviral drugs. nih.govmdpi.com For instance, Telaprevir, a pyrrolidine analog, is used to treat chronic Hepatitis C Virus (HCV) infection by inhibiting the NS3/4A serine protease. nih.gov Ombitasvir, another pyrrolidine-containing compound, also treats chronic Hepatitis C by inhibiting the NS5A protein, which is essential for viral replication. nih.gov While specific studies on the antiviral activity of "this compound" itself are not prevalent in the provided search results, the broader class of pyrrolidine derivatives shows significant promise in this area.

Assessment of Antibacterial and Antifungal Properties

The pyrrolidine scaffold is a key structural motif in many compounds exhibiting antimicrobial properties. nih.govnih.gov Research into pyrrolidine derivatives has revealed that specific substitutions on the ring system can lead to significant antibacterial and antifungal activities. nih.govbiointerfaceresearch.com

Studies have investigated various classes of pyrrolidine derivatives for their efficacy against a range of pathogens. For instance, N-arylsuccinimide and azo derivatives of pyrrolidine-2,5-dione have been synthesized and tested against several bacterial and fungal species. scispace.com While showing moderate activity compared to standards like ciprofloxacin and nystatin, these results highlight the potential of the pyrrolidine core as a basis for developing new antimicrobial agents. scispace.com The introduction of an azo group into the pyrrolidine structure appeared to enhance antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae strains. scispace.com

Another study focused on 2,3-pyrrolidinedione derivatives, inspired by the natural tetramic acids which are known for their antimicrobial effects. nih.gov A synthesized derivative demonstrated significant antimicrobial activity against the oral pathogens Streptococcus mutans and Candida albicans, with its efficacy being comparable to the commonly used oral antiseptic, chlorhexidine. nih.gov Thiazole-based pyrrolidine derivatives have also been explored, with some compounds showing selective inhibition of Gram-positive bacteria. biointerfaceresearch.com The difference in activity between Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria acting as a barrier. biointerfaceresearch.com

The table below summarizes the minimum inhibitory concentration (MIC) values for selected pyrrolidine derivatives against various microorganisms, illustrating their antimicrobial potential.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| Pyrrolidine-2,5-dione | Precursor Compound 3 | Staphylococcus aureus | 64 |

| Candida albicans | 128 | ||

| N-arylsuccinimide (Compound 5) | Staphylococcus aureus | 32 | |

| Candida tropicalis | 64 | ||

| Azo Derivative (Compound 8) | Staphylococcus aureus | 16 | |

| Vibrio cholerae | 16-32 | ||

| 2,3-Pyrrolidinedione | Most Promising Analog | Streptococcus mutans | Comparable to Chlorhexidine |

| Candida albicans | Comparable to Chlorhexidine |

Mechanisms of Interference with Viral Replication

Certain pyrrolidine alkaloids and their derivatives have shown potential as antiviral agents, particularly against enveloped viruses like the Human Immunodeficiency Virus (HIV). researchgate.net Their mechanism of action is often linked to the inhibition of crucial host enzymes involved in the processing of viral glycoproteins. researchgate.net

One of the primary mechanisms involves the inhibition of α-glucosidase I, an enzyme located in the endoplasmic reticulum of the host cell. This enzyme plays a critical role in the early stages of the N-linked oligosaccharide processing pathway of viral envelope glycoproteins. By inhibiting α-glucosidase I, compounds like dihydroxymethyldihydroxypyrrolidine can prevent the proper folding and maturation of these viral proteins. researchgate.net Misfolded glycoproteins are not transported correctly to the cell surface, which can result in the production of non-infectious viral particles and a reduction in virus-induced cell fusion (syncytium formation).

The general antiviral action of alkaloids can target various stages of the viral life cycle. mdpi.com The primary targets for intervention in viral replication include:

Inhibition of Viral Protein Synthesis : Some alkaloids can directly interfere with the synthesis of viral proteins, which are essential for building new virions. mdpi.com

Targeting Cellular Enzymes : By acting on host cell enzymes that the virus hijacks for its own replication, these compounds can disrupt the viral life cycle without directly targeting viral components. mdpi.com

This strategy, centered on host-cell targets, offers a promising avenue for developing broad-spectrum antiviral drugs. The interference with glycoprotein processing by pyrrolidine derivatives exemplifies this approach, highlighting their potential in antiviral therapy.

Role as Pharmacological Chaperones

Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant proteins, correcting their misfolding and facilitating their proper trafficking within the cell. semanticscholar.orgfondazionetelethon.it This therapeutic strategy is particularly relevant for lysosomal storage disorders (LSDs), a group of genetic diseases often caused by mutations that lead to unstable and dysfunctional lysosomal enzymes. rsc.org Pyrrolidine-based compounds, particularly those mimicking the structure of sugar substrates (glycomimetics), have emerged as promising PCs. rsc.org

A key area of investigation is Gaucher disease, an LSD caused by mutations in the gene for the enzyme β-glucocerebrosidase (GCase). nih.gov These mutations often result in a catalytically active but misfolded enzyme that is prematurely degraded by the cell's quality control system in the endoplasmic reticulum. rsc.org Specific pyrrolidine derivatives have been designed to act as PCs for mutant GCase. These molecules bind to the misfolded enzyme, stabilizing its structure and allowing it to be transported to the lysosome, where it can perform its function of breaking down glucocerebroside. nih.gov

Research has shown that multivalent pyrrolidine derivatives, where multiple pyrrolidine units are attached to a central scaffold, can be particularly effective. nih.gov For example, hexavalent and dodecavalent pyrrolidine clusters have been shown to increase the activity of β-glucocerebrosidase in fibroblasts from Gaucher disease patients at very low concentrations. nih.gov Another study on multivalent piperidine iminosugars, which share structural similarities with pyrrolidines, also demonstrated a significant recovery of GCase activity in patient cells with the L444P mutation, a form of the disease often resistant to other chaperones. nih.gov

The effectiveness of these compounds is often evaluated by measuring the increase in enzyme activity in patient-derived cells after treatment.

| Disease | Target Enzyme | Pyrrolidine Derivative Type | Effect on Enzyme Activity |

| Gaucher Disease | β-Glucocerebrosidase (GCase) | Hexavalent Pyrrolidine | Increased activity at 1 µM concentration |

| Gaucher Disease | β-Glucocerebrosidase (GCase) | Dodecaavalent Pyrrolidine | Increased activity at 0.1 µM concentration |

This table summarizes findings on the efficacy of multivalent pyrrolidine derivatives as pharmacological chaperones in cellular models of Gaucher disease. nih.gov

This chaperone-mediated stabilization not only restores enzyme function but can also enhance the stability of recombinant enzymes used in enzyme replacement therapy (ERT), suggesting a potential for combination therapies. fondazionetelethon.itnih.gov The development of pyrrolidine-based pharmacological chaperones represents a promising therapeutic strategy for Gaucher disease and potentially other lysosomal storage disorders like Fabry disease and GM1-gangliosidosis. rsc.org

Computational and Theoretical Investigations of Pyrrolidine 3,4 Diol

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

Molecular docking simulations have been instrumental in predicting and analyzing the binding of Pyrrolidine-3,4-diol and its derivatives to various enzyme active sites. These computational methods provide valuable insights into the specific interactions that drive ligand recognition and affinity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Docking studies consistently highlight the critical role of hydrogen bonds and hydrophobic interactions in the binding of this compound derivatives to target enzymes. For instance, in simulations with α-mannosidase I and II, derivatives of (2R, 3R, 4S)-2-aminomethylthis compound demonstrated that hydrogen bonds and hydrophobic π-π stacking contacts are primary modes of interaction. The flexibility of the molecule allows aromatic rings to orient themselves within hydrophobic cavities, engaging with amino acid residues such as phenylalanine and tryptophan. researchgate.net

Similarly, docking studies of 1-Methylthis compound with α-L-fucosidases suggest that the hydroxyl groups are key to forming hydrogen bonds with conserved aspartate residues in the enzyme's active site. nih.gov The pyrrolidine (B122466) ring itself can also participate in hydrophobic interactions, as seen in the docking of pyrimidine (B1678525) derivatives containing a pyrrolidine moiety with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase. uni.lu Furthermore, studies on fluorinated analogs of this compound have shown key hydrogen bonds with residues like Asp151 and Glu119 in influenza neuraminidase. researchgate.net The analysis of various inhibitors with β-glucosidase also confirms that hydrogen bonding is a crucial interaction. kingdraw.com These weak intermolecular forces, including both hydrogen bonding and hydrophobic contacts, are fundamental in stabilizing the ligand within the energetically-favored conformational environment of the protein's active site. nih.gov

Assessment of Salt Bridge Formation and Metal Ion Coordination

In addition to hydrogen bonding and hydrophobic interactions, salt bridges and metal ion coordination can be crucial for the binding of certain this compound derivatives. A notable example comes from docking studies with α-mannosidase, where interactions include the formation of salt bridges with a calcium cation in α-mannosidase I and close contact with a zinc ion in α-mannosidase II. researchgate.net

The nitrogen atom of the pyrrolidine ring is often implicated in these charge-based interactions. In studies with α-L-fucosidases, the pyrrolidine nitrogen was found to engage in charge-charge interactions. nih.gov For dibasic iminosugars like (2R,3R,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)this compound, the nitrogen on the C-2 methylene (B1212753) group forms bifurcated salt bridges with two carboxyl residues (E203 and D231) in human α-galactosidase A. This specific interaction is responsible for its pH-selective binding and chaperoning activity. rsc.org The protonated state of the pyrrolidine nitrogen is often essential for target binding, contributing to stability through electrostatic interactions with phosphate (B84403) units of target DNA or amino acid residues in enzymes. pharmablock.comresearchgate.net In some cases, a salt bridge can form between a sulfonamide nitrogen of a derivative and an arginine residue, as observed in E. coli beta-ketoacyl-acp synthase III. scielo.org.mx Furthermore, computational studies have shown that the conformation of crown-ether fused pyrrolidine diols can be controlled by coordination to an alkali metal ion. ctdbase.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful tool to correlate the structural or property descriptors of compounds with their biological activities. For this compound derivatives, QSAR studies have provided predictive models and insights into the key molecular features governing their inhibitory potency against various enzymes.

A study on (2R, 3R, 4S)-2-aminomethylthis compound and its functionalized derivatives as α-mannosidase inhibitors developed QSAR models indicating that the presence of polar properties on the van der Waals surface is important for activity. researchgate.net The models also suggested that the inclusion of aromatic rings, which contribute to hydrophobicity, is a significant factor. researchgate.netresearchgate.net These findings align with pharmacophore analyses and docking studies, which also emphasize the role of these molecular features. researchgate.net

Other QSAR analyses have been applied to broader sets of pyrrolidine-containing compounds, yielding valuable predictive equations. For instance, a QSAR study on pyrimidine derivatives as antimalarial agents revealed that the presence of a pyrrolidine ring on the C3 pyrimidine ring contributed to interactions with key amino acid residues. uni.lu Similarly, 3D-QSAR models have been developed for dihydroxy pyrrolidine/piperidine derivatives as α-glucosidase inhibitors, helping to elucidate the spatial and structural requirements for potent inhibition. researchgate.netclinicsearchonline.orgresearchgate.net These models, often validated by statistical measures like high R² and Q² values, are instrumental in the rational design of new, more effective inhibitors. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its biological function. Conformational analysis and molecular dynamics (MD) simulations provide a detailed picture of the molecule's preferred shapes and its flexibility.

Computational studies have revealed that substituted pyrrolidine-3,4-diols can adopt specific conformations that enhance their biological activity. For example, (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)this compound is suggested to adopt a boat-like conformation, which facilitates its fit into the active sites of glycosidases. nih.gov In contrast, X-ray crystallography has shown that 1-Methylthis compound adopts an envelope conformation, with the hydroxyl groups engaging in intramolecular hydrogen bonding that stabilizes the structure. nih.gov

Molecular dynamics simulations offer a way to observe the dynamic behavior of these molecules in solution or when bound to a protein. MD simulations of a fluorinated this compound analog suggested strong interactions with enzymes like human α-glucosidase. Simulations have also been used to study the self-assembly process of a long-chain carbamate (B1207046) of 1-benzyl-pyrrolidine-3,4-diol into organogels. pharmablock.com In the context of enzyme binding, MD simulations can reveal how the ligand and protein adapt to each other. For instance, simulations of a pyrrolidine derivative bound to Spindlin1 showed that the linker chain length affects the stability of the binding pose by influencing cation-pi interactions and the formation of intramolecular hydrogen bonds. mdpi.com These computational techniques are crucial for understanding the relationship between a molecule's structure, its conformational dynamics, and its function. csic.es

Quantum Chemical Studies

Quantum chemical studies, particularly using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of this compound and its derivatives. These methods are especially powerful for elucidating reaction mechanisms at the atomic level.

Reaction Mechanism Elucidation (e.g., Cycloaddition Reactions)

Quantum chemical calculations have been extensively used to study cycloaddition reactions involving the formation of the pyrrolidine ring. These studies help to understand the regioselectivity and stereoselectivity of these complex reactions.

For example, DFT studies have been employed to investigate the 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles to synthesize densely substituted pyrrolidines. scielo.org.mxacs.orgua.es These calculations can predict which stereoisomer is favored by comparing the energies of different transition states. scielo.org.mxacs.orgua.es In one such study, DFT analysis revealed that an interaction between the oxygen atom of a sulfinyl group and a silver atom of the metallodipole influences the diastereoselectivity of the reaction. scielo.org.mxacs.org

The mechanism of PBu3-catalyzed intramolecular cyclizations to form functionalized pyrrolidines has also been investigated using DFT. rsc.org The calculations showed that the reaction proceeds through a three-step mechanism, with the final step being rate-determining and stereoselectivity-determining. rsc.org Furthermore, DFT has been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, which proceeds through a 1,4-biradical intermediate. researchgate.netudg.eduacs.org These computational approaches, which can analyze factors like global and local electrophilicity, nucleophilicity, and orbital interactions (HOMO/LUMO), are often in excellent agreement with experimental observations and are indispensable for understanding and predicting the outcomes of complex organic reactions. csic.esnih.gov

Analysis of Electronic Properties and Reactivity Indices

The electronic properties and reactivity of pyrrolidine derivatives are frequently analyzed using quantum-chemical methods, particularly Density Functional Theory (DFT). These studies provide a quantitative understanding of a molecule's stability and reaction tendencies.

A comprehensive quantum-chemical study on 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, a substituted pyrrolidine, highlights the type of analysis performed. mdpi.com Using DFT calculations at the B3LYP/6-31G(d) level, researchers determined key reactivity indices. mdpi.com The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability.

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.97 | Electron-donating capability |

| LUMO Energy | -2.36 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.61 | Chemical stability |

| Global Electrophilicity (ω) | 2.60 | Strong electrophile |

| Global Nucleophilicity (N) | 2.45 | Moderate nucleophile |

These theoretical calculations classify the molecule as a strong electrophile and a moderate nucleophile, offering predictive power for its behavior in polar reactions. mdpi.com Similar DFT methods are used to analyze molecular electrostatic potential (MEP) maps, which identify reactive sites by visualizing electron density distributions across the molecule. researchgate.net

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. acs.org The pyrrolidine scaffold, with its inherent 3D geometry and stereochemical diversity, is well-suited for this approach. nih.gov

A notable example involves the development of pharmacophore models for pyrrolidine-based inhibitors of α-mannosidase, an enzyme implicated in various diseases. A study on (2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol and its functionalized derivatives combined virtual screening and Quantitative Structure-Activity Relationship (QSAR) analysis to build a predictive pharmacophore model. The resulting models suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings, which contribute to hydrophobicity, are critical for inhibitory activity. acs.org

The pharmacophore analysis, supported by docking studies, revealed that key interactions include hydrogen bonds, hydrophobic π-π stacking with aromatic amino acid residues in the enzyme's active site (like Phe528, Phe329, and Phe659 for α-mannosidase I), and interactions with metal ions such as calcium or zinc. acs.org Such models serve as powerful 3D queries for searching large chemical databases to find novel compounds with the desired spatial and chemical features for high-potency inhibition. acs.orgresearchgate.net This approach has been successfully applied to design inhibitors for various targets, including dipeptidyl peptidase-IV (DPP-IV) and leukotriene A4 hydrolase (LTA4H), where the pyrrolidine moiety plays a key role in interacting with crucial residues like R563 and K565 in the LTA4H active site. nih.govjuniperpublishers.com

In Silico Screening and Virtual Drug Discovery Approaches

In silico screening and virtual drug discovery have become indispensable tools for identifying promising new drug candidates from vast chemical libraries in a time- and cost-effective manner. The this compound scaffold is frequently used as a core structure in these virtual screening campaigns.

Virtual screening studies have successfully identified pyrrolidine derivatives as potential inhibitors for a range of enzymes. For instance, screening of (2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol derivatives led to the identification of potent inhibitors for both α-mannosidase I and II enzymes. acs.org In another study, in silico docking using the GOLD program was employed to evaluate 3,4-disubstituted pyrrolidine sulfonamides as inhibitors of β-glucosidase. The results showed that these compounds are potent inhibitors that bind effectively at the enzyme's active site.

The process often involves several stages:

Library Design and Enumeration : Large virtual libraries are created based on a core scaffold like pyrrolidine. lshtm.ac.uk

Pharmacophore-Based Screening : The virtual library is filtered using a pharmacophore model to select compounds that possess the key features required for biological activity. tandfonline.com